molecular formula C5H8N4O B077883 2-(1-Cyano-1-methylethyl)azocarboxamide CAS No. 10288-28-5

2-(1-Cyano-1-methylethyl)azocarboxamide

Cat. No. B077883
CAS RN: 10288-28-5
M. Wt: 140.14 g/mol
InChI Key: CKSAKVMRQYOFBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

CABN is synthesized for use primarily as a radical initiator in the polymerization industry. Its synthesis reflects a balance between achieving the desired functional characteristics and ensuring stability under processing conditions. The peculiar effects of acylamino and cyan groups on the thermal behavior of CABN underline the complexity of its synthesis process, where these groups are manipulated to achieve a stable compound that is effective in initiating polymerization in both polar and nonpolar solvents (Lu, Liu, Wu, Zhang, & Chiang, 2021).

Molecular Structure Analysis

The molecular structure of CABN is defined by the presence of an azo group linked to a cyano and a methylethyl group. This configuration is critical to its reactivity and stability. The acylamino and cyan groups within its structure play a significant role in determining its thermal behavior, influencing both its decomposition temperature and the heat released during decomposition. Such molecular intricacies are pivotal for its application as an azo initiator, dictating its solubility and reactivity in different solvents (Lu, Liu, Wu, Zhang, & Chiang, 2021).

Chemical Reactions and Properties

CABN is prone to thermal decomposition, a characteristic that is both a functional feature and a safety concern. Its decomposition can release significant volumes of gases, which in confined spaces may lead to fire, deflagration, or explosion. The reactivity of CABN, influenced by its molecular structure, necessitates careful handling and storage conditions to mitigate the risks associated with its thermal sensitivity. Research on CABN's thermal hazards has led to recommendations for managing its reactivity in industrial applications, emphasizing the need for stringent controls and emergency response procedures (Lu & Liu, 2019).

Physical Properties Analysis

The physical properties of CABN, such as its melting point and decomposition temperature, are critical for its safe and effective use as a radical initiator. These properties are significantly influenced by the acylamino and cyan groups within its molecular structure. The thermal stability of CABN is a key consideration in its application, requiring a detailed understanding of its behavior under different conditions to prevent accidental decomposition or reaction (Lu, Liu, Wu, Zhang, & Chiang, 2021).

Chemical Properties Analysis

The chemical properties of CABN, defined by its reactivity and stability, are essential for its role in initiating polymerization reactions. The balance between stability and reactivity is crucial, with the acylamino and cyan groups playing significant roles in modulating these properties. Understanding the chemical behavior of CABN under various conditions is vital for its application in the polymerization industry, ensuring that it performs its role effectively while minimizing the risks associated with its use (Lu, Liu, Wu, Zhang, & Chiang, 2021).

Scientific Research Applications

  • Thermal Hazards and Safety Assessment Parameters : CABN is known for its thermal decomposition behaviors under different environments, such as dynamic and adiabatic conditions. It decomposes at relatively low temperatures (90.0–100.0 °C), releasing large volumes of gaseous products, which pose risks of fire, deflagration, or explosion in confined spaces. This property is critical for understanding its thermal explosion hazards and developing safety protocols in industrial applications (Lu, Liu, & Shu, 2019).

  • Effect of Functional Groups on Thermal Behavior : The thermal stability and hazards of CABN are influenced by its acylamino and cyan groups. Research indicates that the acylamino group can enhance CABN's thermal stability but also results in a larger heat release during decomposition. This insight is valuable for the synthesis of new azo initiators and enhancing process safety in the polymerization industry (Lu et al., 2021).

  • Hazardous Scenarios and Safety Recommendations : CABN has been studied for identifying hazardous scenarios in the application of azo-initiators, with a focus on its thermal decomposition characteristics. These studies offer important recommendations for preventing accidents in storage and application processes involving azo-initiators (Liu, Lu, & Su, 2020).

  • Applications in Radical Polymerization : CABN serves as a radical initiator in the polymerization industry, particularly for initiating polymerization of monomers in both polar and nonpolar solvents. Its unique soluble characteristics make it a versatile agent in this field (Bevington & Wahid, 1962).

  • Involvement in Pharmaceutical Studies : A stable product of CABN's decomposition, N-(1-cyano-1-methylethyl)-2-methylpropanamide, has been characterized and used in studies to monitor oxidative environments in pharmaceutical compounds. This application highlights its potential in pharmaceutical research (Wells-Knecht & Dunn, 2019).

Safety And Hazards

“2-(1-Cyano-1-methylethyl)azocarboxamide” decomposes at low temperatures (90.0–100.0 °C) and releases large volumes of gaseous products . This can cause a fire, deflagration, or even explosion if the decomposition occurs uncontrolled in a confined space . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-cyanopropan-2-yliminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSAKVMRQYOFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N=NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044889
Record name 2-(Carbamoylazo)isobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyano-1-methylethyl)azocarboxamide

CAS RN

10288-28-5
Record name 2-(Carbamoylazo)isobutyronitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10288-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Cyano-1-methylethyl)azocarboxamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Carbamoylazo)isobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-cyano-1-methylethyl)azocarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Cyano-1-methylethyl)azocarboxamide
Reactant of Route 2
2-(1-Cyano-1-methylethyl)azocarboxamide
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2-(1-Cyano-1-methylethyl)azocarboxamide
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2-(1-Cyano-1-methylethyl)azocarboxamide
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2-(1-Cyano-1-methylethyl)azocarboxamide
Reactant of Route 6
2-(1-Cyano-1-methylethyl)azocarboxamide

Citations

For This Compound
49
Citations
YM Lu, SH Liu, T Wu, B Zhang, CL Chiang - Journal of Loss Prevention in …, 2021 - Elsevier
2-(1-Cyano-1-methylethyl)azocarboxamide (CABN) is a representative of new-type azo initiator in the radical polymerization industry. The peculiar water and oil soluble characters …
Number of citations: 2 www.sciencedirect.com
SH Liu, YM Lu, C Su - Journal of hazardous materials, 2020 - Elsevier
Polymers are salient participants in the current world, and roughly more than 40%–45% of all industrial polymers were produced by free radical polymerization. Azo-initiators now have …
Number of citations: 31 www.sciencedirect.com
YM Lu, SH Liu, CM Shu - Journal of Thermal Analysis and Calorimetry, 2019 - Springer
Azo compounds (azos) are widely used as radical initiators in the polymerization industry. Nonetheless, due to the azo group molecular structure, azos gravitate toward thermal …
Number of citations: 16 link.springer.com
Y Tian, D Zhao, CM Shu, N Roy, M Qi, Y Liu - Process safety and …, 2021 - Elsevier
((Cyano-1-methylethyl) azo) formamide (CABN) is an azo initiator that has the inherent property of being decomposed at high temperatures with considerable amounts of heat generated…
Number of citations: 13 www.sciencedirect.com
J Zhang, B Shen, Z Liu, S Wang, X Zhang - Thermochimica Acta, 2022 - Elsevier
Bis(1-(tert‑butylperoxy)-1-methylethyl)-benzene (BIPB) is susceptible to thermal runaway or explosion when exposed to metal ions or acid during production. In this article, thermal …
Number of citations: 2 www.sciencedirect.com
SH Liu, XB Zhan, YM Lu, ZL Xu, T Wu - Journal of Thermal Analysis and …, 2020 - Springer
2,2′-Azobis (2-methylpropionate) (AIBME) is a new type of environmental-friendly oil-soluble azo initiator, extensively applied in the radical polymerization industry relying on its …
Number of citations: 10 link.springer.com
J Zhao, J Hu, Y Dong, D He, X Gui, X Cui, Y Tu… - Journal of Thermal …, 2023 - Springer
Thermal runaway accidents have occurred mainly during storage and transportation of azo compounds because large amounts of heat were released during the course of thermal …
Number of citations: 0 link.springer.com
SH Liu, RL Guo, FH Li, CL Chiang - Journal of Thermal Analysis and …, 2023 - Springer
4,4′-Azobis (4-cyanovaleric acid) (ACVA) is known as a kind of water-soluble azo initiator which was widely used in the radical polymerization process. As same as other azo …
Number of citations: 4 link.springer.com
Q Zhou, S Dong, Z Lv, G Xu, L Huang… - Advanced Energy …, 2020 - Wiley Online Library
Lithium metal batteries (LMBs) have attracted wide attention due to their high energy density. However, flammable organic carbonate electrolytes are associated with severe parasitic …
Number of citations: 112 onlinelibrary.wiley.com
X Wu, D Liu, Y Xu, Z Meng, F Xu, X Wang… - …, 2020 - Wiley Online Library
Tert‐butyl peroxypivalate is a typical free radical polymerization initiator due to the active O−O peroxide group, and it is a thermal instability material. To evaluate the thermal safety of tert…

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